molecular formula C12H23NO3Si B8400690 1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)oxazol-2-yl)ethanol

1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)oxazol-2-yl)ethanol

Cat. No.: B8400690
M. Wt: 257.40 g/mol
InChI Key: AQLBDKCKLKMSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(((tert-Butyldimethylsilyl)oxy)methyl)oxazol-2-yl)ethanol is a useful research compound. Its molecular formula is C12H23NO3Si and its molecular weight is 257.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H23NO3Si

Molecular Weight

257.40 g/mol

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxazol-2-yl]ethanol

InChI

InChI=1S/C12H23NO3Si/c1-9(14)11-13-10(7-15-11)8-16-17(5,6)12(2,3)4/h7,9,14H,8H2,1-6H3

InChI Key

AQLBDKCKLKMSJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CO1)CO[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 4-(((tert-butyldimethylsilyl)oxy)methyl)oxazole-2-carbaldehyde (268 mg, 1.11 mmol) in CH2Cl2 (9.2 mL) was treated dropwise at 0° C. with trimethylaluminium (1.11 mL of a 2.0 M solution in toluene, 2.22 mmol) and the resulting yellow solution was stirred for 45 min at 0° C. Sat. aq. NH4Cl was added to the reaction mixture which was extracted with CH2Cl2 (3×25 mL) and the combined org. layers were dried over Na2SO4, filtered and the solvent was removed under reduced pressure. Purification of the residue by FC (1:1 hept-EA) gave the title compound as a yellow oil: TLC: rf (1:1 hept-EA)=0.40. LC-MS-conditions 07: tR=0.85 min, [M]+=257.81.
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